molecular formula C9H11NO B1293426 2-(Dimethylamino)benzaldehyde CAS No. 28602-27-9

2-(Dimethylamino)benzaldehyde

Cat. No. B1293426
CAS RN: 28602-27-9
M. Wt: 149.19 g/mol
InChI Key: DGPBVJWCIDNDPN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound containing amine and aldehyde moieties . It is used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .


Synthesis Analysis

While specific synthesis methods for 2-(Dimethylamino)benzaldehyde were not found in the search results, it’s worth noting that aldehydes undergo a wide variety of chemical reactions, including polymerization . Their combination with other types of molecules produces aldehyde condensation polymers, which have been used in plastics such as Bakelite and in the laminate tabletop material Formica .


Molecular Structure Analysis

The molecular formula of 2-(Dimethylamino)benzaldehyde is C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .


Chemical Reactions Analysis

2-(Dimethylamino)benzaldehyde is the main ingredient in Ehrlich’s reagent . It acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids . Not all indole alkaloids give a colored adduct as a result of steric hindrance which does not allow the reaction to proceed .


Physical And Chemical Properties Analysis

2-(Dimethylamino)benzaldehyde appears as a yellow-white powder . It has a density of 1.1 g/mL . The melting point is 74 °C (165 °F; 347 K), and the boiling point is 176 to 177 °C (349 to 351 °F; 449 to 450 K) . Its solubility in water is 0.3 g/L .

Scientific Research Applications

Chiral Amplification in Asymmetric Alkylation

2-(Dimethylamino)benzaldehyde, or more specifically, its derivatives, play a crucial role in asymmetric reactions. Kitamura et al. (1998) explored the asymmetric reaction of dimethylzinc and benzaldehyde in the presence of a chiral source, revealing significant insights into nonlinear phenomena affecting enantiomeric purity and reaction rates (Kitamura, Suga, Oka, & Noyori, 1998).

Corrosion Inhibition

Singh et al. (2016) investigated 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel, highlighting its effectiveness in protecting against corrosion in acidic environments (Singh, Kumar, Udayabhanu, & John, 2016).

Catalysis in Organic Synthesis

Yamakawa & Noyori (1999) delved into the catalytic role of 2-(Dimethylamino)benzaldehyde derivatives in the asymmetric addition of dimethylzinc to benzaldehyde, contributing to a better understanding of enantioselectivity in organic synthesis (Yamakawa & Noyori, 1999).

Crystal Growth and Physical Properties

Jebin et al. (2016) focused on the crystal growth and physical properties of a compound involving 4-(dimethylamino)benzaldehyde, providing valuable insights into its potential applications in material science (Jebin, Suthan, Rajesh, Vinitha, & Dhas, 2016).

Safety And Hazards

2-(Dimethylamino)benzaldehyde is considered hazardous . It is harmful if swallowed . It is also harmful to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBVJWCIDNDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871859
Record name Benzaldehyde, (dimethylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)benzaldehyde

CAS RN

579-72-6, 28602-27-9
Record name 2-(Dimethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-72-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, (dimethylamino)-
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Record name Benzaldehyde, (dimethylamino)-
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Record name Benzaldehyde, (dimethylamino)-
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Record name 2-(dimethylamino)benzaldehyde
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Synthesis routes and methods I

Procedure details

This example demonstrates that the reaction of N,N-dimethylaniline with hexamethylenetetramine can be carried out with the addition of toluene to the reaction medium to give dimethylaminobenzaldehyde directly in high yield in one step. There is no need for an additional hydrolysis step since the initially formed Schiff's base is converted to the desired product, p-dimethylaminobenzaldehyde (DMAB) under the reaction conditions. In addition, there is substantial reduction in the amounts of hexamethylenetetramine (0.5 compared to 1.5 mol) and acetic acid (2-3 compared to 7 mol) required to obtain comparable yields of dimethylaminobenzaldehyde when toluene is added compared to its absence. The inventive process gives very high selectivity (>90%) to the desired product, which affords efficient utilization of starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
7 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2-fluorobenzaldehyde (250 μL, 2.37 mmol) and potassium carbonate (328 mg, 2.37 mmol) in 5 mL of dry N,N-dimethylformamide was added dimethylamine/ethanol solution (0.65 mL, 5.6 M, 3.6 mmol) at room temperature. After being stirred at 110° C. for 12 h, the reaction mixture was diluted with ethyl acetate. The solution was washed with water, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 80/20) to obtain the title compound as a yellow oil (299 mg, 85%).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
dimethylamine ethanol
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
CG Anklin, PS Pregosin - Journal of Organometallic Chemistry, 1983 - Elsevier
The room temperature syntheses of new chelating acyl palladium(II) complexes, [Pd(μ-Cl)(C(O)C 9 H 6 N)] 2 and [Pd(μ-Cl)(C(O)C 6 H 4 N(CH 3 ) 2 ] 2 , derived from quinoline-8-…
Number of citations: 51 www.sciencedirect.com
D Bankston - Synthesis, 2004 - thieme-connect.com
Aqueous dimethylamine is an efficient reagent for the conversion of a variety of benzal halides to their corresponding benzaldehydes. Studies indicate that aqueous dimethylamine …
Number of citations: 28 www.thieme-connect.com
C Krempner, D Hoffmann, H Oehme, R Kempe - Organometallics, 1997 - ACS Publications
2-[2-(Dimethylamino)phenyl]-1,1-bis(trimethylsilyl)silene (2), generated by deprotonation and trimethylsilanolate elimination from [2-(dimethylamino)phenyl][tris(trimethylsilyl)silyl]…
Number of citations: 13 pubs.acs.org
B Müller, A Schneider, M Tesmer… - Inorganic …, 1999 - ACS Publications
Bis(pentafluorothiophenolato)zinc (1) and bis(2,4,6-triisopropylthiophenolato)zinc (2) can be combined with nitrogen-containing derivatives of benzyl alcohol and benzaldehyde to form (…
Number of citations: 72 pubs.acs.org
X Yang, L Wang, F Hu, L Xu, S Li, SS Li - Organic Letters, 2020 - ACS Publications
The switchable synthesis of 3-non, 3-mono, 3,3′-disubstituted 3,4-dihydroquinolin-2(1H)-ones was developed through a redox-neutral hydride-transfer/N-dealkylation/N-acylation …
Number of citations: 31 pubs.acs.org
AS Antonov, EY Tupikina, VV Karpov, VV Mulloyarova… - Molecules, 2020 - mdpi.com
… Then, 350 mg (1.34 mmol) of 2-Dimethylamino-benzaldehyde-oxime methanesulfonate were placed in a sample tube, dissolved in 3 mL of DMSO-d 6 and heated at 120 C for 24 h. The …
Number of citations: 1 www.mdpi.com
V Chenna, C Hu, SR Khan - Journal of Environmental Science and …, 2014 - Taylor & Francis
Cancer-related death is one of the most common causes of mortality in society. Small molecules have the capability to disrupt aberrant signaling pathways in tumors, leading to …
Number of citations: 15 www.tandfonline.com
GH Guest - Canadian Journal of Research, 1939 - cdnsciencepub.com
… produced, in the reaction with 2-dimethylaminobenzaldehyde, from the same amount of … for the colorimetric determination with 2-dimethylaminobenzaldehyde, a procedure has been …
Number of citations: 18 cdnsciencepub.com
JK Zhang, PC Wang, XW Wang, L Wang… - Journal of …, 2011 - Elsevier
Two nickel(II) complexes (A and B) bearing β-iminoamine ligands, [2-(ArNCH)-C 6 H 4 -NMe 2 ] (La, Ar=2,6-i-Pr 2 C 6 H 3 ; Lb, Ar=2,6-Me 2 C 6 H 3 ), were synthesized and …
Number of citations: 11 www.sciencedirect.com
YK Yoon, TS Choon - Archiv der Pharmazie, 2016 - Wiley Online Library
Benzimidazole derivatives have been shown to possess sirtuin‐inhibitory activity. In the continuous search for potent sirtuin inhibitors, systematic changes on the terminal benzene ring …
Number of citations: 9 onlinelibrary.wiley.com

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